TD-198946

Übersicht

Beschreibung

TD-198946 ist ein Thienoindazol-Derivat, das als potentes chondrogenes Mittel Aufmerksamkeit erlangt hat. Es hat sich gezeigt, dass es die chondrogene Differenzierung fördert, ohne eine Hypertrophie zu induzieren, was es zu einem möglichen Kandidaten für krankheitsmodifizierende Osteoarthritis-Medikamente macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Thienoindazol-Derivate beinhalten. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und in der öffentlichen Literatur nicht allgemein bekannt. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt wird, die mehrere Schritte chemischer Reaktionen umfassen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und kann bei -20 °C bis zu drei Jahre gelagert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TD-198946 is synthesized through a series of chemical reactions involving thienoindazole derivatives. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared using standard organic synthesis techniques involving multiple steps of chemical reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be stored at -20°C for up to three years .

Analyse Chemischer Reaktionen

Involvement of the PI3K/Akt Signaling Pathway

The mechanism of action of TD-198946 involves the PI3K/Akt signaling pathway . mRNA sequencing assays revealed that this compound primarily affects genes involved in this pathway . The administration of this compound increased the expression levels of PI3K and phospho-Akt, while the expression level of phospho-Erk1/2 was not affected .

Experiments using the Akt inhibitor, MK-2206, demonstrated that inhibiting the PI3K/Akt signaling pathway attenuates the effects of this compound . Specifically, the enhanced synthesis of GAG by this compound was dose-dependently decreased by MK-2206 . Furthermore, the increased expression of ACAN and HAS2 induced by this compound (10 nM) was reduced by the addition of MK-2206 (100 nM) .

In Vivo Studies on Intervertebral Disc Degeneration (IDD)

In vivo studies using mouse models of IDD have shown that this compound can attenuate the progression of IDD induced by needle puncture . In a prevention model, this compound attenuated the loss in tail-puncture-induced disc height . Histological analysis revealed that this compound maintained the NP structures with abundant ECM up to 6 weeks after drug injection .

In a mild mouse IDD model, this compound maintained the %DHI (disc height index) over 6 weeks, with the treated group showing a higher %DHI than the vehicle group at every time point . Histological scores were also higher in the this compound group . While the number of NP cells decreased in the this compound group, they remained within the ECM for up to 6 weeks .

Reagent Information

The this compound utilized in these experiments was from the same lot as in previous studies . It was dissolved in dimethyl sulfoxide (DMSO) and diluted in phosphate-buffered saline (PBS) for in vivo analysis and culture medium for in vitro analysis .

Wissenschaftliche Forschungsanwendungen

Chondrogenesis Promotion

TD-198946 has demonstrated a strong capacity to promote chondrogenesis, particularly in stem cells derived from human synovium (hSSCs). In vitro studies reveal that this compound enhances GAG production and the expression of chondrogenic markers when combined with transforming growth factor beta 3 (TGF-β3). Specifically, it has been shown to synergistically improve chondrogenic differentiation at low concentrations while also promoting hyaluronan production .

Engineered Cartilage Development

The compound is also being explored for its role in tissue engineering. In experiments involving dedifferentiated chondrocytes seeded on collagen scaffolds, the addition of this compound significantly improved gene expression related to cartilage formation, including COL2A1 and ACAN . This suggests its potential utility in developing engineered cartilage for therapeutic applications.

In Vivo Studies

In a tail-puncture-induced intervertebral disc degeneration model in mice, this compound was administered to evaluate its protective effects against intervertebral disc degeneration (IDD). Results indicated that the compound maintained the structural integrity of the NP and enhanced GAG synthesis over six weeks compared to control groups .

Clinical Implications

The promising results from preclinical studies have led to discussions about potential clinical applications. For instance, this compound's ability to recruit native mesenchymal stem cells (MSCs) from subchondral bone and enhance GAG production positions it as a candidate for treating osteoarthritis .

Summary of Key Findings

| Application | Effect | Cell Type | Mechanism |

|---|---|---|---|

| Chondrogenesis | Enhanced GAG synthesis | Human synovium-derived stem cells | PI3K/Akt signaling pathway |

| Engineered cartilage | Improved quality of cartilage | Dedifferentiated chondrocytes | Upregulation of COL2A1 and ACAN |

| Intervertebral disc protection | Maintained NP structure and ECM | Mouse NPCs | Prevention of IDD progression |

Wirkmechanismus

TD-198946 exerts its effects by regulating the expression of Runx1, a transcription factor involved in chondrogenic differentiation. The compound enhances the promoter activity of COL2A1 through specific binding to a Runx motif, leading to increased chondrogenic differentiation without promoting hypertrophy . Additionally, this compound enhances the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway .

Vergleich Mit ähnlichen Verbindungen

TD-198946 ist einzigartig in seiner Fähigkeit, die chondrogene Differenzierung zu fördern, ohne eine Hypertrophie zu induzieren. Ähnliche Verbindungen umfassen andere Thienoindazol-Derivate und chondrogene Mittel, die ebenfalls die Knorpelbildung fördern, aber unterschiedliche Wirkmechanismen oder WirksamkeitsProfile haben können . Einige dieser ähnlichen Verbindungen umfassen:

Thienoindazol-Derivate: Andere Verbindungen in dieser Klasse können ähnliche chondrogene Eigenschaften haben, unterscheiden sich aber in ihren spezifischen molekularen Zielmolekülen und Signalwegen.

This compound zeichnet sich durch seine spezifische Zielrichtung auf Runx1 und seine Fähigkeit aus, die Chondrogenese ohne nachteilige Auswirkungen auf die Hypertrophie zu verstärken, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei Osteoarthritis und Knorpelreparatur macht .

Biologische Aktivität

TD-198946 is a small molecular compound that has garnered attention for its potential therapeutic effects, particularly in the context of intervertebral disc degeneration (IDD) and cartilage repair. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cell types, and relevant case studies.

This compound primarily exerts its biological effects through the PI3K/Akt signaling pathway . Research indicates that this compound enhances the production of glycosaminoglycans (GAGs) in nucleus pulposus (NP) cells, which are crucial for maintaining the structural integrity and hydration of intervertebral discs. The activation of this pathway leads to increased expression of extracellular matrix (ECM) synthesis genes such as Acan , Has2 , and Col2a1 .

Key Findings on Mechanism

- GAG Synthesis : this compound significantly enhances GAG production in both mouse NP cells (mNPCs) and human NP cells (hNPCs), with optimal effects observed at concentrations of 10 nM and 100 nM, respectively .

- Gene Expression : The compound upregulates genes associated with ECM synthesis, although it does not uniformly affect all ECM markers across different cell types .

- Histological Preservation : In animal models, this compound treatment resulted in preserved NP structures and maintained disc height over time, indicating its potential to mitigate IDD progression .

Case Studies and Experimental Data

Several studies have explored the efficacy of this compound in various contexts:

Study 1: Effects on Intervertebral Disc Degeneration

In a mouse model using a tail-puncture technique to induce IDD:

- Immediate Treatment Model : this compound was administered immediately post-puncture, showing significant preservation of disc height compared to control groups.

- Latent Treatment Model : Administering this compound two weeks post-injury also resulted in maintained disc height and improved histological scores .

| Treatment Group | % Disc Height Index (DHI) at Week 6 | Histological Score |

|---|---|---|

| Vehicle | Decreased significantly | Low |

| This compound | Maintained | High |

Study 2: Chondrogenic Differentiation

In experiments involving dedifferentiated chondrocytes:

- This compound treatment led to increased expression levels of key chondrogenic markers such as RUNX1 , SOX9 , and COL2A1 , indicating enhanced redifferentiation capabilities .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

- Enhancement of GAG Production : Critical for maintaining disc hydration and structural integrity.

- Activation of PI3K/Akt Pathway : Central to its mechanism, influencing gene expression related to ECM synthesis.

- Therapeutic Potential for IDD : Demonstrated ability to preserve disc height and NP structure in preclinical models.

Eigenschaften

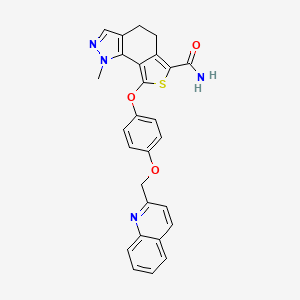

IUPAC Name |

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAMAWMLTUNPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.